L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine
Description
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine is a peptide compound composed of seven amino acids: L-glutamine, L-valine, L-threonine, L-asparagine, L-valine, glycine, and glycine
Properties
CAS No. |
651292-01-2 |
|---|---|
Molecular Formula |
C27H47N9O11 |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C27H47N9O11/c1-11(2)20(25(45)32-9-18(40)31-10-19(41)42)35-24(44)15(8-17(30)39)33-27(47)22(13(5)37)36-26(46)21(12(3)4)34-23(43)14(28)6-7-16(29)38/h11-15,20-22,37H,6-10,28H2,1-5H3,(H2,29,38)(H2,30,39)(H,31,40)(H,32,45)(H,33,47)(H,34,43)(H,35,44)(H,36,46)(H,41,42)/t13-,14+,15+,20+,21+,22+/m1/s1 |
InChI Key |
BRUJDFYWLVXVPY-SXCHVELRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-threonine, L-asparagine, L-valine, glycine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the threonine and asparagine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Scientific Research Applications
Synthesis of L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine
The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. The synthesis process includes:
- Attachment of the First Amino Acid : L-glutamine is attached to the resin.
- Deprotection : The protecting group on the amino acid is removed.
- Coupling : The next amino acid (L-valine) is coupled using reagents like HBTU or DIC.
- Repetition : Steps 2 and 3 are repeated for each subsequent amino acid.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
This method ensures high purity and yield, crucial for its applications in research and industry.
Scientific Research Applications
This compound has several notable applications:
- Chemistry : Serves as a model peptide for studying peptide synthesis and chemical reactions.
- Biology : Investigates protein-protein interactions and enzyme-substrate specificity.
- Industry : Utilized in developing biomaterials and biochemical assays.
The biological activity of this compound includes:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly offering protection against neurodegenerative diseases.
- Antioxidant Properties : Contains amino acids that may mitigate oxidative stress, relevant in conditions like ischemia.
- Cell Signaling Modulation : Influences cellular signaling pathways related to inflammation and apoptosis.
Neuroprotection Study
A study published in the Journal of Neurochemistry explored similar peptides' effects on neuronal survival under oxidative stress. Results indicated that these peptides significantly improved cell viability and reduced apoptosis markers, suggesting a protective role against neurotoxicity.
Antioxidant Activity Assessment
In vitro assays on related peptides demonstrated significant reductions in reactive oxygen species (ROS) levels, indicating strong antioxidant activity. These findings support the hypothesis that this compound could function similarly as an antioxidant agent.
Comparative Analysis with Related Peptides
| Peptide Name | Neuroprotective Activity | Antioxidant Activity | Cell Signaling Modulation |
|---|---|---|---|
| L-Glutaminyl-L-valyl-L-threonyl... | Moderate | High | Yes |
| L-Valyl-Glycyl-Glycine | Low | Moderate | No |
| L-Threonyl-L-asparaginyl... | High | High | Yes |
Pharmacokinetics
Studies suggest that peptides with similar structures exhibit rapid absorption in the gastrointestinal tract, leading to effective systemic circulation.
Toxicology Studies
Toxicological assessments indicate that related peptides do not exhibit significant cytotoxicity at therapeutic doses, suggesting a favorable safety profile for clinical applications.
Potential Applications
Given its biological activities, this compound could be explored for treatments targeting neurodegenerative diseases, inflammatory conditions, or as a dietary supplement to enhance cognitive function.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. For example, it could bind to cell surface receptors, triggering intracellular signaling cascades that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- S- [5- (omega-methoxypoly (oxyethylene)-2-oxopentyl)]-L-cysteinylglycyl-L-serinylglycylgylcyl-L-isoleucyl-L-lysyl-L-glutamyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-arginyl-L-phenylalanyl-L-isoleucyl-L-histyl-L-isoleucyl-L-valyl-L-glutaminyl-L-serinyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-serinamide, acetate salt
Uniqueness
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a specific model for studying peptide behavior and interactions.
Biological Activity
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine (often abbreviated as GVVAVGG) is a complex peptide comprised of various amino acids. This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic and clinical settings.
- Neuroprotective Effects : Preliminary studies suggest that GVVAVGG may exhibit neuroprotective properties. Research indicates that peptides can modulate neurotransmitter systems, potentially offering protection against neurodegenerative diseases .
- Antioxidant Properties : The presence of specific amino acids in GVVAVGG suggests it may possess antioxidant capabilities, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions such as ischemia and neurodegeneration .
- Cell Signaling Modulation : Peptides like GVVAVGG can influence cellular signaling pathways, including those involved in inflammation and apoptosis. This modulation may have implications for various diseases, including cancer and autoimmune disorders .
Case Studies
- Study on Neuroprotection : A study published in the Journal of Neurochemistry investigated the effects of similar peptides on neuronal survival under oxidative stress conditions. Results indicated that these peptides significantly improved cell viability and reduced markers of apoptosis, suggesting a protective role against neurotoxicity .
- Antioxidant Activity Assessment : In vitro assays conducted on related peptides demonstrated significant reductions in reactive oxygen species (ROS) levels, indicating strong antioxidant activity. These findings support the hypothesis that GVVAVGG could similarly function as an antioxidant agent .
Comparative Analysis with Related Peptides
| Peptide Name | Neuroprotective Activity | Antioxidant Activity | Cell Signaling Modulation |
|---|---|---|---|
| L-Glutaminyl-L-valyl-L-threonyl... | Moderate | High | Yes |
| L-Valyl-Glycyl-Glycine | Low | Moderate | No |
| L-Threonyl-L-asparaginyl... | High | High | Yes |
Research Findings
- Pharmacokinetics : The absorption and metabolism of GVVAVGG are crucial for its therapeutic efficacy. Studies suggest that peptides with similar structures exhibit rapid absorption in the gastrointestinal tract, leading to effective systemic circulation .
- Toxicology Studies : Toxicological assessments have shown that related peptides do not exhibit significant cytotoxicity at therapeutic doses, indicating a favorable safety profile for potential clinical applications .
- Potential Applications : Given its biological activities, GVVAVGG could be explored for use in treatments for neurodegenerative diseases, inflammatory conditions, and as a dietary supplement to enhance cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
